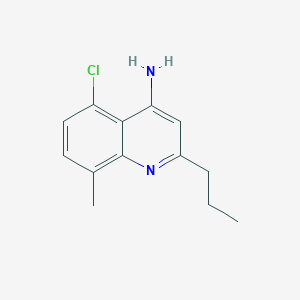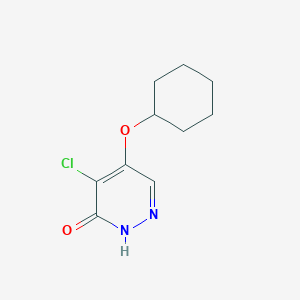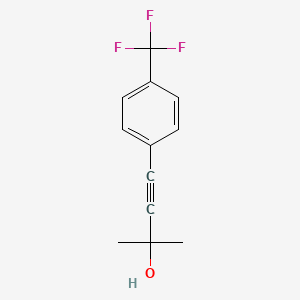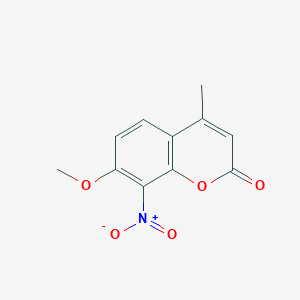![molecular formula C13H12ClNO B11875827 2-(Chloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline CAS No. 88571-62-4](/img/structure/B11875827.png)
2-(Chloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a chloromethyl group and a methyl group attached to a fused furoquinoline ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline typically involves the reaction of 2-chloromethyl-4-methylquinoline with appropriate reagents under controlled conditions. One common method involves the use of chloroacetonitrile and hydrochloric acid in an anhydrous environment to facilitate the formation of the desired compound . The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be scaled up by employing continuous flow reactors and automated systems to ensure consistent quality and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Cyclization Reactions: The furoquinoline ring system can participate in cyclization reactions, forming new ring structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction . Reaction conditions such as temperature, solvent, and catalyst can be adjusted to optimize the reaction outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted quinoline derivatives, while oxidation reactions can produce quinoline N-oxides.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparación Con Compuestos Similares
2-(Chloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline can be compared with other similar compounds, such as:
2-Chloromethyl-4-methylquinoline: This compound lacks the furo ring, making it less complex and potentially less active in certain biological contexts.
2-Chloromethyl-4(3H)-quinazolinone: This compound has a quinazolinone ring system instead of a furoquinoline ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its fused furoquinoline ring system, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives.
Propiedades
Número CAS |
88571-62-4 |
|---|---|
Fórmula molecular |
C13H12ClNO |
Peso molecular |
233.69 g/mol |
Nombre IUPAC |
2-(chloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline |
InChI |
InChI=1S/C13H12ClNO/c1-8-11-6-9(7-14)16-13(11)10-4-2-3-5-12(10)15-8/h2-5,9H,6-7H2,1H3 |
Clave InChI |
LPDGQIKBLXPUMN-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2C3=C1CC(O3)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-Benzo[h]pyrano[3,2-f]quinoline](/img/structure/B11875744.png)



![2,4,6-Trichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11875765.png)



![1-(8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B11875792.png)


![Methyl 6-methyl-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B11875819.png)


